

Boc-Glycine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Glycine*

Cat. No.: *B558421*

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An in-depth examination of N-tert-Butoxycarbonyl-glycine (**Boc-Glycine**), a fundamental building block in modern peptide synthesis and pharmaceutical research. This guide provides comprehensive technical data, detailed experimental protocols, and workflow visualizations to support its application in the laboratory.

Core Properties and Specifications

Boc-Glycine, systematically named N-[(1,1-Dimethylethoxy)carbonyl]glycine, is a derivative of the amino acid glycine with its amino group protected by a tert-butoxycarbonyl (Boc) group.^[1] This acid-labile protecting group is crucial for the stepwise and controlled synthesis of peptides.^[2]

Below is a summary of its key quantitative data:

Property	Value	References
CAS Number	4530-20-5	[1][3][4][5][6]
Molecular Weight	175.18 g/mol	[1][3][5][6]
Molecular Formula	C ₇ H ₁₃ NO ₄	[3][6]
Melting Point	87-90 °C	[4][5]
Appearance	White to almost white crystalline powder	[4][5]
Purity	Typically ≥98%	[4][5]

Synthesis of Boc-Glycine

The preparation of **Boc-Glycine** is a common laboratory procedure involving the protection of the amino group of glycine. The following protocol is a representative example of its synthesis.

Experimental Protocol: Synthesis of Boc-Glycine

Objective: To synthesize N-tert-Butoxycarbonyl-glycine from L-glycine.

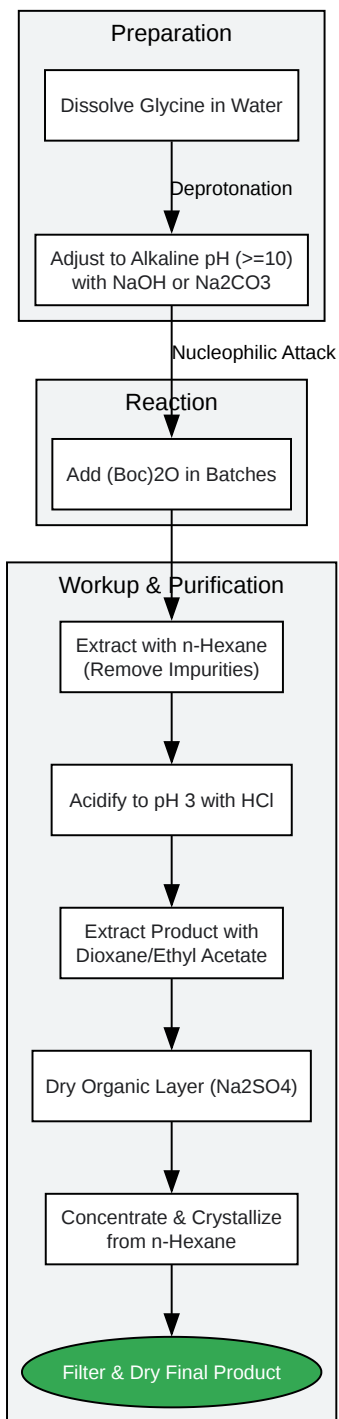
Materials:

- L-glycine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium carbonate or sodium hydroxide
- Water
- n-Hexane
- Dioxane or Ethyl Acetate
- Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- **Dissolution and Basification:** Dissolve L-glycine in water in a reaction flask. Adjust the solution to an alkaline pH (≥ 10) by adding a solution of sodium carbonate or sodium hydroxide.^[1] This deprotonates the amino group, making it nucleophilic.
- **Boc Protection:** Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches while stirring. The reaction is typically carried out for several hours to ensure complete protection of the amino group.^{[1][3][4]}
- **Removal of Impurities:** After the reaction is complete, extract the aqueous solution with n-hexane to remove any unreacted (Boc)₂O and other nonpolar impurities.^{[1][3]}
- **Acidification and Product Extraction:** Cool the aqueous layer and acidify it to a pH of approximately 3 using hydrochloric acid. This protonates the carboxylic acid group of **Boc-Glycine**, making it less water-soluble. Extract the **Boc-Glycine** from the acidic aqueous solution using a suitable organic solvent like dioxane or ethyl acetate.^{[3][4]}
- **Drying and Isolation:** Combine the organic extracts and wash them with brine until neutral. Dry the organic layer over anhydrous sodium sulfate.^{[3][4]}
- **Crystallization and Recovery:** Filter off the drying agent and concentrate the filtrate under reduced pressure. Add n-hexane to the concentrated residue to induce crystallization. The resulting white solid is collected by filtration and dried to yield the final **Boc-Glycine** product.^{[3][4]}

Boc-Glycine Synthesis Workflow

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Boc-Glycine Synthesis Workflow

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Glycine is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of custom peptides.^[7] In the "Boc strategy," it serves as one of the many N-terminally protected amino acid building blocks that are added sequentially to a growing peptide chain anchored to a solid resin support.

The general cycle of SPPS using the Boc strategy involves two key steps: deprotection and coupling.

Experimental Protocol: General Boc-SPPS Cycle

Objective: To elongate a peptide chain by one amino acid residue using the Boc strategy.

Materials:

- Resin-bound peptide with a free C-terminus and N-terminally Boc-protected amino acid.
- Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA/DCM).
- Scavengers (e.g., dithioethane (DTE) if Cys, Met, or Trp are present).^{[8][9]}
- Neutralization base: Diisopropylethylamine (DIEA) in DCM.^{[8][9]}
- Boc-protected amino acid (e.g., **Boc-Glycine**).
- Coupling reagents (e.g., DCC/NHS, HBTU, HATU).^{[9][10]}
- Solvents: DCM, Dimethylformamide (DMF).

Procedure:

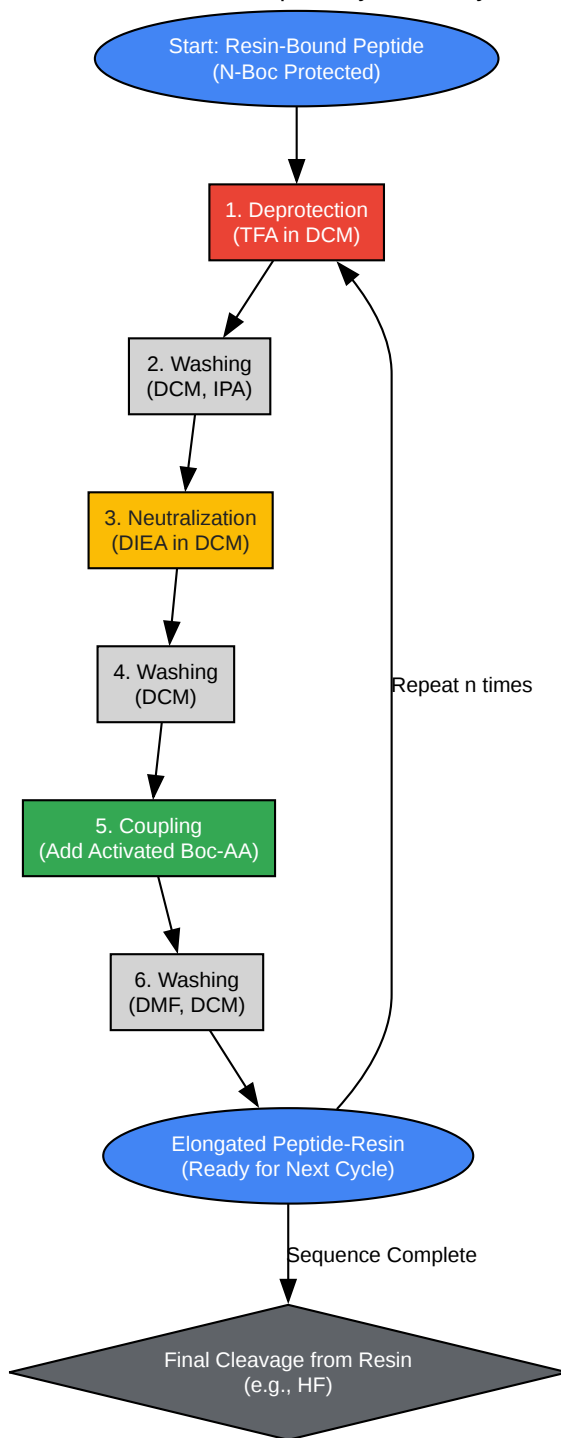
- Swelling the Resin: The peptide-resin is swollen in an appropriate solvent like DCM.
- Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of TFA in DCM.^{[8][11]} This reaction is rapid and generates a free amino group (as a TFA salt)

on the peptide chain. Scavengers are often added to prevent side reactions with sensitive amino acid residues.[\[8\]](#)[\[9\]](#)

- **Washing:** The resin is thoroughly washed with DCM and then an alcohol like isopropanol to remove excess TFA and byproducts.[\[11\]](#)
- **Neutralization:** The protonated amino group (TFA salt) is neutralized to the free amine by treating the resin with a solution of a hindered base, such as DIEA in DCM.[\[8\]](#)[\[9\]](#) This is followed by extensive washing to remove excess base and salts.
- **Coupling:** The next Boc-protected amino acid (e.g., **Boc-Glycine**) is activated using a coupling reagent and added to the resin. The activated carboxylic acid of the incoming amino acid reacts with the free amine on the peptide chain to form a new peptide bond.
- **Washing:** The resin is washed thoroughly with solvents like DMF and DCM to remove excess reagents and byproducts, yielding the elongated, N-terminally Boc-protected peptide-resin, ready for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support using a strong acid like hydrofluoric acid (HF).[\[10\]](#)

Boc Solid-Phase Peptide Synthesis Cycle

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- To cite this document: BenchChem. [Boc-Glycine: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558421#boc-glycine-cas-number-and-molecular-weight]

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